molecular formula C15H22N2O2S B3234804 2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1353981-70-0

2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3234804
CAS No.: 1353981-70-0
M. Wt: 294.4 g/mol
InChI Key: UKPPEUAGOJAWPQ-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a pyridinyl sulfide moiety and a tert-butyl carbamate protecting group. This structure is commonly employed as an intermediate in organic synthesis, particularly in medicinal chemistry, where the tert-butyl ester acts as a steric protector for the pyrrolidine nitrogen.

Properties

IUPAC Name

tert-butyl 2-(pyridin-4-ylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-4-5-12(17)11-20-13-6-8-16-9-7-13/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPPEUAGOJAWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130456
Record name 1-Pyrrolidinecarboxylic acid, 2-[(4-pyridinylthio)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353981-70-0
Record name 1-Pyrrolidinecarboxylic acid, 2-[(4-pyridinylthio)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-[(4-pyridinylthio)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, comprising a pyrrolidine ring linked to a pyridine moiety via a sulfanylmethyl group, along with a tert-butyl ester functional group, suggests diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O2S, with a molecular weight of approximately 319.42 g/mol. The structure can be represented as follows:

C16H21N3O2S\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}

Key Features :

  • Pyrrolidine Ring : Contributes to the compound's cyclic structure and potential reactivity.
  • Pyridine Moiety : Enhances solubility and biological interactions.
  • Sulfanylmethyl Group : May facilitate interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate amines and carbonyl compounds.
  • Introduction of the Pyridine Moiety : Achieved through nucleophilic substitution reactions.
  • Esterification : Converting the carboxylic acid into a tert-butyl ester using reagents like tert-butanol and acid catalysts.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Properties : Certain pyrrolidine derivatives have shown effectiveness as inhibitors of influenza virus neuraminidase, which is crucial for viral replication. For instance, studies have demonstrated that specific pyrrolidine compounds can inhibit viral cytopathogenic effects in cell cultures .
  • Antimicrobial Activity : Similar compounds have been explored for their antibacterial properties, particularly against resistant strains of bacteria .
  • Enzyme Inhibition : The structural features may allow for interactions with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Influenza Virus Inhibition : A study evaluated various amino acids and their derivatives, discovering that certain pyrrolidine-based compounds exhibited significant inhibition against influenza virus neuraminidase, suggesting a mechanism involving interaction with key enzyme residues .
  • Antibacterial Activity : Research on pyridine derivatives has indicated promising results against Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications in enhancing efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(Pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC15H22N2O2SDifferent pyridine substitution
3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC16H24N2O2SAdditional methyl group on pyridine
4-(Pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl esterC16H22N3O2SPiperidine ring instead of pyrrolidine

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrrolidine-1-carboxylic acid tert-butyl ester core but differ in substituents, leading to variations in reactivity, stability, and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name (Substituent) Substituent Features Key Reactivity/Applications Molecular Weight (g/mol)*
Target Compound : 2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyridinyl sulfide (S-linked pyridine) Intermediate for metal coordination or heterocyclic elaboration; moderate stability ~336.5
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Tosylate (sulfonate ester) High reactivity as a leaving group; used in SN2 substitutions (e.g., nucleophilic amines) ~383.5
2-[(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amino]-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Thienopyrimidine-morpholine hybrid + methylamino linker Likely kinase inhibitor (e.g., PI3K/mTOR targets); enhanced solubility via morpholine ~619.1
2-[(Methanesulfonyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonamide (electron-withdrawing group) Stabilizes amidic bonds; potential protease inhibition or prodrug design ~348.5

*Molecular weights estimated based on structural formulas.

Reactivity and Stability

  • Pyridinyl Sulfide vs. Tosylate :
    The target compound’s pyridinyl sulfide group is less reactive than the tosylate in , which is a superior leaving group for nucleophilic substitutions. However, the sulfide may undergo oxidation to sulfoxides or sulfones under oxidative conditions, enabling further functionalization.
  • Sulfonamide vs. Thienopyrimidine-Morpholine: The methanesulfonamide in enhances metabolic stability compared to the thienopyrimidine-morpholine hybrid in , which likely confers target-binding specificity but may reduce solubility.

Q & A

Q. What are the key steps in synthesizing 2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how is purity ensured?

The synthesis involves multi-step reactions, including nucleophilic substitution to introduce the pyridinylsulfanylmethyl group and protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. Critical steps include:

  • Substitution reactions using potassium permanganate or similar oxidizing agents to functionalize the pyrrolidine core .
  • Purification via column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the product .
  • Analytical validation using HPLC (>95% purity) and mass spectrometry to confirm molecular weight .

Q. Which analytical techniques are recommended for structural characterization?

  • NMR spectroscopy (¹H and ¹³C) to confirm the stereochemistry of the pyrrolidine ring and substitution patterns .
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula .
  • Infrared (IR) spectroscopy to identify functional groups like the Boc carbonyl stretch (~1680–1720 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

  • Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group .
  • Avoid exposure to light and moisture , as the sulfanyl group may oxidize to sulfoxides or sulfones under ambient conditions .

Q. What safety protocols are critical during handling?

  • Use gloves , lab coats , and eye protection to avoid skin/eye irritation .
  • Work in a fume hood to minimize inhalation risks, as the compound may release irritants like pyridine derivatives during degradation .
  • In case of spills, neutralize with activated carbon and dispose of according to hazardous waste regulations .

Q. What are the primary research applications of this compound?

  • Intermediate in drug discovery : Used to synthesize pyrrolidine-based inhibitors targeting enzymes (e.g., kinases) or receptors .
  • Probe for studying sulfur-mediated interactions : The sulfanyl group facilitates disulfide bond formation or metal coordination in biochemical assays .

Advanced Research Questions

Q. How can researchers assess the biological activity of derivatives of this compound?

  • Perform enzyme inhibition assays (e.g., IC₅₀ determination) using recombinant proteins relevant to disease pathways (e.g., cancer or inflammation) .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target macromolecules .
  • Validate cellular activity via cell viability assays (e.g., MTT) in disease-specific cell lines .

Q. How to resolve contradictions in reported bioactivity of structural analogs?

  • Comparative SAR studies : Analyze substituent effects (e.g., pyridine vs. pyrimidine rings) on target binding using crystallography or molecular docking .
  • Meta-analysis of literature data : Identify confounding factors like assay conditions (pH, temperature) or impurities in earlier syntheses .

Q. What computational methods optimize reaction design for derivatives?

  • Quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
  • Machine learning models trained on reaction databases to predict solvent/reagent combinations for higher yields .

Q. How can structural modifications enhance selectivity for specific biological targets?

  • Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the pyridine ring to modulate electronic properties and binding kinetics .
  • Replace the tert-butyl group with photo-labile protecting groups (e.g., nitroveratryl) for spatiotemporal control in cellular studies .

Q. What strategies validate the scalability of synthetic routes?

  • Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
  • Design of experiments (DoE) : Test variables (temperature, catalyst loading) to identify robust conditions for pilot-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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